3-(Dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one 3-(Dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 138716-27-5
VCID: VC5024799
InChI: InChI=1S/C10H13NOS/c1-8-5-7-13-10(8)9(12)4-6-11(2)3/h4-7H,1-3H3/b6-4+
SMILES: CC1=C(SC=C1)C(=O)C=CN(C)C
Molecular Formula: C10H13NOS
Molecular Weight: 195.28

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one

CAS No.: 138716-27-5

Cat. No.: VC5024799

Molecular Formula: C10H13NOS

Molecular Weight: 195.28

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one - 138716-27-5

Specification

CAS No. 138716-27-5
Molecular Formula C10H13NOS
Molecular Weight 195.28
IUPAC Name (E)-3-(dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C10H13NOS/c1-8-5-7-13-10(8)9(12)4-6-11(2)3/h4-7H,1-3H3/b6-4+
Standard InChI Key KFPADGKZEMJAKN-UHFFFAOYSA-N
SMILES CC1=C(SC=C1)C(=O)C=CN(C)C

Introduction

Chemical Structure and Nomenclature

The IUPAC name 3-(dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one reflects its core structure: a thiophene ring with a methyl substituent at the 3-position and a propenone chain bearing a dimethylamino group at the β-carbon. The trans configuration of the enaminone double bond (NC=CO\text{N}-\text{C}=\text{C}-\text{O}) is critical for its electronic properties and biological interactions .

Key structural identifiers include:

  • SMILES: CC1=C(SC=C1)C(=O)C=CN(C)C

  • InChIKey: KFPADGKZEMJAKN-UHFFFAOYSA-N

  • PubChem CID: 1472774

X-ray crystallography of analogous enaminones, such as (E)-3-dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one, reveals planar geometries for the propenone unit, with dihedral angles of ~8.88° between the enaminone and heterocyclic rings . This planarity facilitates π-π stacking and hydrogen-bonding interactions, which are pivotal in molecular recognition processes .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via condensation reactions between 3-methylthiophene-2-carbaldehyde and dimethylamine derivatives. A representative method involves:

  • Knoevenagel Condensation: Reacting 3-methylthiophene-2-carbaldehyde with a dimethylaminoacetophenone derivative under inert atmosphere at elevated temperatures (~120°C) .

  • Work-Up: Purification via column chromatography or recrystallization yields the enaminone in >95% purity.

Comparative synthetic conditions for related enaminones are summarized below:

CompoundReaction Temperature (°C)AtmosphereYield (%)Reference
3-(Dimethylamino)-1-(3-methoxyphenyl)propenone120Inert99
2-((3-Methylthiophen-2-yl)methylene)malononitrileRoom temperatureAmbient85

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1650 cm1^{-1} (C=O stretch) and ~1580 cm1^{-1} (C=C stretch) confirm the enaminone structure.

  • NMR: 1H^1\text{H} NMR signals at δ 2.98 (s, 6H, N(CH3_3)2_2), δ 6.85–7.20 (m, thiophene-H), and δ 7.90 (d, J = 12 Hz, CH=CO) align with expected substituents .

Physicochemical Properties

While solubility data for 3-(dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one remains unreported, analogues like 3-(dimethylamino)-1-(2-thienyl)propan-1-one hydrochloride exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) . The hydrochloride salt form enhances aqueous solubility, a strategy often employed in drug development .

Key Properties:

  • Molecular Weight: 195.28 g/mol

  • LogP: Estimated at 1.8 (indicating moderate lipophilicity)

  • Hydrogen Bond Acceptors/Donors: 2/0

Structural and Crystallographic Analysis

Crystallographic studies of related enaminones reveal:

  • Planar Conformations: The propenone unit adopts a near-planar geometry, optimizing conjugation between the carbonyl and enamine groups .

  • Intermolecular Interactions: C–H⋯O and C–H⋯π interactions stabilize crystal packing, as observed in 2-((3-methylthiophen-2-yl)methylene)malononitrile (space group P1P\overline{1}, a=3.9497A˚a = 3.9497 \, \text{Å}, b=9.0268A˚b = 9.0268 \, \text{Å}) .

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for designing kinase inhibitors. Substituent modifications at the thiophene 3-position or propenone β-carbon modulate target selectivity and potency.

Drug Delivery Systems

Encapsulation in polymeric nanoparticles (e.g., PLGA) improves bioavailability and reduces off-target effects, as demonstrated in preclinical models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator